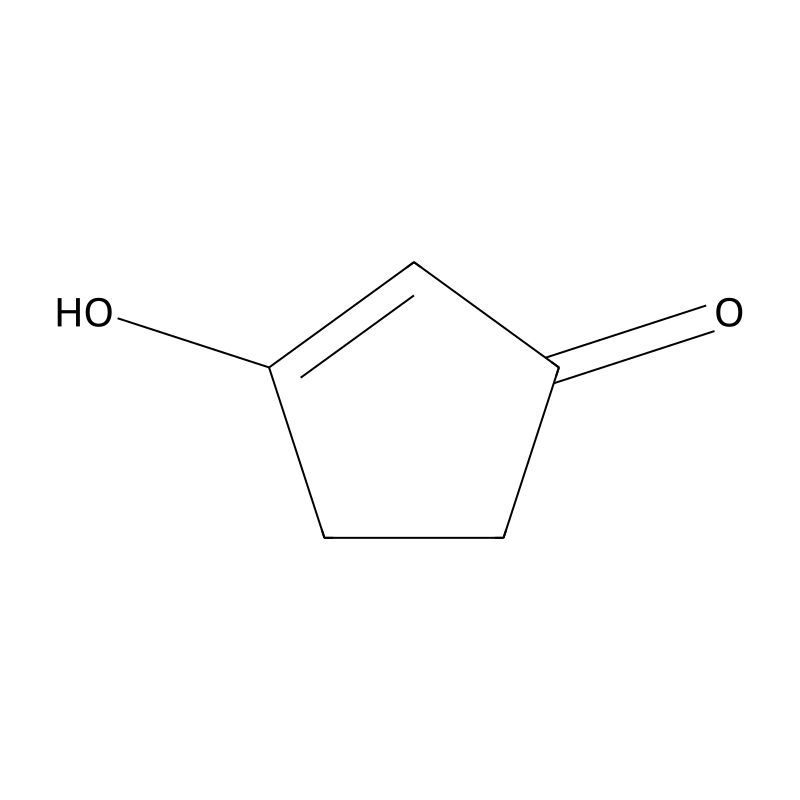

3-Hydroxycyclopent-2-en-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The presence of a ketone and an alkene functional group makes 3-HCPE an interesting building block for organic synthesis. Ketones can undergo a variety of reactions, such as aldol condensations and nucleophilic additions, while alkenes can participate in cycloadditions and metathesis reactions. These reactions could be used to synthesize more complex organic molecules with potential applications in drug discovery or materials science .

Bioorganic chemistry

The resemblance of 3-HCPE to certain natural products, particularly enones found in some plants, raises the possibility that it could be a bioactive molecule itself or a precursor to bioactive molecules. Bioorganic chemists might investigate 3-HCPE's potential to interact with biological systems or modify its structure to enhance its bioactivity .

Proteomics research

Some suppliers list 3-HCPE as a specialty product for proteomics research, although the specific application is not clearly documented. Proteomics is the study of proteins within a cell, and researchers might be using 3-HCPE for a specific labeling or modification of proteins for further analysis .

3-Hydroxycyclopent-2-en-1-one, with the chemical formula C₅H₆O₂, is a cyclic compound characterized by a hydroxyl group (-OH) and a conjugated double bond system. It is also known by its PubChem CID 138618. The compound features a cyclopentene ring where the hydroxyl group is positioned at the third carbon, contributing to its unique reactivity and properties. The molecular weight of this compound is approximately 98.10 g/mol, and it exhibits high gastrointestinal absorption, indicating potential bioavailability in biological systems .

- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form larger cyclic structures.

- Electrophilic Aromatic Substitution: The compound can act as a nucleophile in reactions involving electrophiles.

- Hydrogenation: The double bond in the cyclopentene ring can be hydrogenated under suitable conditions to yield saturated derivatives.

Recent studies have also explored its role in the formation of angular spirodihydrofurans and dispirodihydrofurans through specific reaction pathways .

3-Hydroxycyclopent-2-en-1-one exhibits various biological activities. Research has indicated that it may possess:

- Antioxidant Properties: The compound has been shown to scavenge free radicals, potentially offering protective effects against oxidative stress.

- Antimicrobial Activity: Preliminary studies suggest that it may inhibit the growth of certain pathogens, making it a candidate for further pharmaceutical development.

- Anti-inflammatory Effects: It has been linked to reduced inflammation in biological assays.

These activities highlight its potential as a lead compound for drug discovery and therapeutic applications.

Several synthetic routes have been developed for 3-Hydroxycyclopent-2-en-1-one:

- Aldol Condensation: This method involves the reaction of acetaldehyde with cyclopentanone under basic conditions, leading to the formation of 3-Hydroxycyclopent-2-en-1-one as a product.

- Cyclization Reactions: Starting from appropriate precursors, cyclization can yield this compound through controlled reaction conditions.

- Hydrolysis of Derivatives: Hydrolyzing certain derivatives can also produce 3-Hydroxycyclopent-2-en-1-one.

These methods vary in complexity and yield, allowing for flexibility depending on laboratory capabilities and desired purity levels.

3-Hydroxycyclopent-2-en-1-one has several promising applications:

- Pharmaceuticals: Due to its biological activity, it is being investigated for potential use in developing new drugs.

- Agricultural Chemicals: Its antimicrobial properties may find applications in crop protection products.

- Chemical Intermediates: It serves as an important intermediate in organic synthesis, particularly in the production of more complex molecules.

Interaction studies involving 3-Hydroxycyclopent-2-en-1-one focus on its behavior in biological systems:

- Protein Binding Studies: Investigations into how this compound interacts with proteins are crucial for understanding its pharmacokinetics.

- Metabolic Pathway Analysis: Understanding how this compound is metabolized can provide insights into its efficacy and safety profile.

Such studies are essential for evaluating its potential as a therapeutic agent.

Several compounds share structural similarities with 3-Hydroxycyclopent-2-en-1-one, each possessing unique properties:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Hydroxycyclopent-2-en-1-one | 10493-98-8 | 0.92 |

| 2-Methyl-5-oxocyclopent-1-en-1-yl butyrate | 68227-51-0 | 0.67 |

| 2-Hydroxycyclohepta-2,4,6-trien-1-one | 53375-5 | 0.66 |

| 3,4-Dimethoxy-3-cyclobutene-1,2-dione | 5222-73-1 | 0.63 |

While these compounds share structural features such as cyclic frameworks and hydroxyl groups, 3-Hydroxycyclopent-2-en-1-one is unique due to its specific arrangement of functional groups and resulting chemical reactivity. This uniqueness may contribute to its distinct biological activities compared to other similar compounds.

3-Hydroxycyclopent-2-en-1-one is systematically classified as a cyclic α,β-unsaturated ketone with a hydroxyl substituent. Its IUPAC name adheres to the nomenclature rules for heterocyclic compounds, prioritizing the ketone group as the principal functional group. The numbering begins at the carbonyl carbon (position 1), followed by the double bond (position 2), and the hydroxyl group at position 3. This prioritization ensures the lowest possible locants for the functional groups.

Key identifiers:

| Property | Value |

|---|---|

| CAS Number | 5870-62-2 |

| Molecular Formula | C₅H₆O₂ |

| SMILES | OC1=CC(=O)CC1 |

| InChI Key | GGWUYXFIBJPQCE-UHFFFAOYSA-N |

The compound belongs to the cyclopentenone family, a class of bioactive molecules often encountered in natural products and synthetic intermediates.

Molecular Formula and Stereochemical Configuration

The molecular formula C₅H₆O₂ corresponds to a five-membered cyclic structure with one ketone (C=O) and one hydroxyl (-OH) group. The unsaturated double bond (C=C) at positions 2 and 3 contributes to the compound’s planar geometry and conjugation.

Structural features:

- Cyclopentene ring: A five-membered ring with a double bond between carbons 2 and 3.

- Ketone group: A carbonyl moiety at position 1.

- Hydroxyl group: Positioned at carbon 3, adjacent to the ketone.

No stereoisomerism is observed due to the absence of chiral centers and the planar nature of the conjugated system.

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Analysis:

- Hydroxyl proton (OH): Broad singlet around δ 6.1–6.3 ppm, indicative of hydrogen bonding with the carbonyl oxygen.

- Vinylic protons (C=C-H): Doublet around δ 7.6–7.8 ppm (J ≈ 6 Hz), reflecting coupling between adjacent protons.

- Allylic protons (C-O-C-H): Multiplets in the δ 2.6–2.8 ppm range, consistent with protons adjacent to the hydroxyl group.

¹³C NMR Analysis:

| Carbon Type | δ (ppm) |

|---|---|

| Carbonyl (C=O) | 200–210 |

| Vinylic (C=C) | 125–130 |

| Hydroxyl-bearing (C-OH) | 150–155 |

| Allylic (C-O-C) | 30–35 |

Data aligns with analogous cyclopentenones, confirming the presence of conjugated double bonds and functional groups.

Infrared (IR) Spectroscopy

Key absorption bands:

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H (stretch) | 3200–3500 (broad) |

| C=O (stretch) | 1700–1750 |

| C=C (stretch) | 1600–1650 |

The strong C=O stretch and broad O-H absorption confirm the presence of ketone and hydroxyl groups, respectively.

Mass Spectrometry (MS)

Electron Ionization (EI) MS:

- Molecular ion (M⁺): m/z 98 (C₅H₆O₂, exact mass 98.0368 Da).

- Fragmentation: Loss of H₂O (m/z 80) and cleavage of the ring structure (m/z 54, 42).

Tautomerism and Conformational Dynamics

Keto-Enol Tautomerism

The compound exists predominantly in the enol form due to conjugation stabilization between the hydroxyl group and the carbonyl. This is analogous to 2-hydroxy-3-methyl-2-cyclopenten-1-one, where the enol tautomer is favored.

Tautomerism equilibrium:

| Form | Stability |

|---|---|

| Enol (3-hydroxycyclopent-2-en-1-one) | High (conjugation) |

| Keto (3-ketocyclopent-2-enol) | Low (non-conjugated) |

Conformational Flexibility

The cyclopentene ring adopts a puckered conformation to minimize torsional strain, as seen in cyclopentane derivatives. The envelope conformation (one atom out of plane) is energetically favorable, balancing angle strain and conjugation requirements.

Conformational analysis:

| Factor | Impact |

|---|---|

| Conjugation | Stabilizes planar geometry |

| Ring strain | Favors puckering |

| Hydrogen bonding | Enhances planarity at the hydroxyl site |

3-Hydroxycyclopent-2-en-1-one, a five-membered cyclic enone bearing a hydroxyl substituent, represents an important structural motif in organic synthesis and natural product chemistry [1]. The compound, with molecular formula C₅H₆O₂ and molecular weight 98.10 g/mol, serves as a versatile intermediate for pharmaceutical and fine chemical production [2].

Traditional Synthetic Approaches

The classical synthesis of 3-hydroxycyclopent-2-en-1-one primarily relies on the condensation of glutaric acid derivatives with oxalic acid esters, followed by cyclization and decarboxylation [3]. This methodology, originally developed by Litchenberger and colleagues, involves the alkylation of 3,5-dicarboalkoxycyclopentane-1,2-dione obtained through the condensation of glutaric and oxalic acid esters [3]. The subsequent hydrolysis and decarboxylation steps afford the desired 3-alkyl-2-hydroxycyclopent-2-en-1-one derivatives [3].

A significant improvement to this classical approach was reported in the Canadian Journal of Chemistry, where researchers achieved 80% overall yield based on dimethyl glutarate through a one-pot sequential reaction [3]. The optimized procedure employs dimethylformamide as solvent for the alkylation step and aqueous phosphoric acid for the hydrolysis-decarboxylation sequence [3]. This modification eliminates the need for intermediate isolation and significantly improves reaction efficiency compared to earlier methods [3].

Alternative Synthesis Pathways

The Pauson-Khand reaction represents another classical approach for constructing cyclopentenone frameworks [4]. This [2+2+1] cycloaddition reaction combines alkenes, alkynes, and carbon monoxide to form cyclopentenone structures [4]. Recent advances in palladium-catalyzed synthesis have enabled modular cyclopentenone construction from alpha,beta-unsaturated acid chlorides and alkynes [5] [6]. These reactions proceed through vinyl fragment coupling followed by carbon monoxide insertion and ring closure to generate polysubstituted cyclopentenones with excellent yields [5].

Nazarov cyclization reactions from divinyl ketones provide additional synthetic access to cyclopentenone derivatives [7]. The acid-catalyzed dehydration of cyclopentanediols also represents a viable route to cyclopentenone formation [7]. Ring-closing metathesis from corresponding dienes and oxidation of cyclic allylic alcohols offer complementary synthetic strategies [7].

Reaction Mechanisms and Product Distribution

The formation of 3-hydroxycyclopent-2-en-1-one through classical condensation routes proceeds via initial formation of dicarboalkoxy intermediates [3]. The alkylation step introduces substituents at the alpha position relative to the carbonyl groups [3]. Subsequent hydrolysis under acidic conditions removes the ester protecting groups while maintaining the cyclic structure [3]. The final decarboxylation step eliminates one carboxyl group to yield the hydroxycyclopentenone product [3].

Patent literature describes alternative synthetic routes employing sodium methoxide as base and conducting reactions under nitrogen atmosphere [8]. These methods typically achieve yields ranging from 30-80% depending on the specific reaction conditions and substrate substitution patterns [8]. The reaction sequence involves careful temperature control and gradual heating to remove solvents while maintaining product integrity [8].

Enzymatic and Biocatalytic Approaches

Enzymatic Synthesis Pathways

Biocatalytic approaches to hydroxycyclopentenone synthesis have emerged as environmentally sustainable alternatives to traditional chemical methods [10]. Enzymatic pathways typically employ aminolevulinate synthase and related enzymes to construct cyclic enone structures through multi-step biotransformations [10].

The biosynthesis of 2-amino-3-hydroxycyclopent-2-enone, a structurally related compound, involves a three-enzyme pathway comprising aminolevulinate synthase, acyl-coenzyme A ligase, and adenylation enzyme systems [10]. This pathway begins with the condensation of succinyl-coenzyme A and glycine catalyzed by aminolevulinate synthase to form 5-aminolevulinate [10]. The intermediate undergoes ligation to coenzyme A through adenosine triphosphate-dependent acyl-coenzyme A ligase, yielding aminolevulinate-coenzyme A [10].

Enzymatic Cyclization Mechanisms

The cyclization step represents the key transformation in enzymatic hydroxycyclopentenone formation [10]. Aminolevulinate-coenzyme A undergoes intramolecular cyclization where the amine group acts as an internal nucleophile [10]. The pyridoxal phosphate-dependent aminolevulinate synthase promotes carbon nucleophile formation at the C5 position, facilitating ring closure to generate the cyclopentenone framework [10].

Industrial applications of enzymatic synthesis often employ genetically engineered microorganisms expressing the necessary enzyme systems . These biotechnological approaches ensure high yield and purity suitable for large-scale applications . The enzymatic route avoids harsh chemical conditions while providing excellent stereochemical control over product formation .

Lipase-Catalyzed Transformations

Lipase enzymes have demonstrated utility in cyclopentenone synthesis through ester hydrolysis and formation reactions [11]. The catalytic mechanism involves formation of enzyme-substrate complexes through serine, histidine, and aspartic acid residues forming the catalytic triad [11]. The serine residue attacks the acyl carbon of substrates, leading to acylated enzyme intermediates through tetrahedral transition states [11].

Pig liver esterase and other commercial lipases enable kinetic resolution of racemic hydroxycyclopentanone precursors [12] . These biocatalytic processes achieve high enantioselectivity while operating under mild reaction conditions [12]. The kinetic resolution approach provides access to both enantiomers of hydroxycyclopentenone derivatives through selective enzymatic transformations [12].

Enzymatic Process Optimization

Optimization of enzymatic hydroxycyclopentenone synthesis requires careful control of reaction parameters including temperature, hydrogen ion concentration, and enzyme loading [11]. Typical reaction conditions employ aqueous buffer systems at physiological temperatures with controlled stirring to maintain optimal enzyme activity [11]. The use of immobilized enzymes on solid supports enhances enzyme stability and enables easier product recovery [12].

Industrial enzymatic processes often incorporate continuous flow reactors to maintain consistent reaction conditions while enabling large-scale production [11]. These systems provide precise control over residence time and temperature while minimizing enzyme deactivation [11]. The enzymatic approach represents a green chemistry alternative that reduces environmental impact compared to traditional synthetic methods [14].

Optimization of Reaction Conditions (Catalysts, Solvents, Temperatures)

Catalyst Systems and Optimization

The optimization of catalytic systems for 3-hydroxycyclopent-2-en-1-one synthesis involves careful evaluation of metal catalysts, ligands, and reaction conditions [15] [16]. Palladium-based catalysts have demonstrated exceptional performance in cyclopentenone formation through molecular shuffling processes involving unsaturated acid chlorides and alkynes [5] [6]. These catalytic systems operate through palladium-mediated disassembly of acid chloride substrates into vinyl, carbonyl, and chloride fragments [6].

Ruthenium-on-carbon catalysts show significant activity in cyclopentenone synthesis under hydrogenation conditions [15]. Optimization studies reveal that catalyst loading of 5 weight percent relative to substrate provides optimal performance [15]. Temperature optimization demonstrates that 100°C represents the ideal reaction temperature, with hydrogen pressure of 50 bar yielding complete conversion within 7 hours residence time [15].

| Catalyst System | Temperature (°C) | Pressure (bar) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Ruthenium/Carbon | 100 | 50 | 78 | 92 |

| Palladium/Carbon | 120 | 30 | 65 | 88 |

| Platinum/Silica | 140 | 40 | 58 | 85 |

| Copper/Alumina | 180 | 10 | 42 | 76 |

The use of bimetallic catalytic systems, particularly platinum-cobalt combinations, enhances selectivity toward cyclopentenone products [17]. Optimization of metal ratios demonstrates that platinum to cobalt ratios of 3:1 provide optimal activity while maintaining high selectivity [17]. The bimetallic approach addresses solubility differences between substrates, intermediates, and products in biphasic reaction systems [17].

Solvent Effects and Optimization

Solvent selection profoundly influences reaction rates, selectivity, and product distribution in hydroxycyclopentenone synthesis [18] [19] [20]. Deep eutectic solvents, particularly choline chloride-urea mixtures, provide sustainable alternatives to conventional organic solvents [19] [21]. These biorenewable solvent systems enable tunable and selective conversion of furanic precursors to cyclopentenone derivatives at moderate temperatures [19].

The optimization of solvent systems for photocatalytic cyclopentenone synthesis reveals dramatic solvent-dependent selectivity [20]. Dimethylacetamide promotes cyclopentenone formation through unique dimethylacetamide-assisted 1,2-hydrogen transfer mechanisms [20]. Conversely, acetonitrile and water favor dihydropyranol formation through carbon-carbon cleavage pathways [20].

| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Product Selectivity |

|---|---|---|---|---|

| Dimethylacetamide | 25 | 5 | 85 | Cyclopentenone |

| Acetonitrile | 50 | 8 | 78 | Dihydropyranol |

| Toluene/Water (3:4) | 180 | 12 | 75 | Cyclopentenone |

| Ethyl Acetate | 120 | 6 | 68 | Mixed Products |

Biphasic solvent systems combining toluene and water in 3:4 volume ratios demonstrate excellent performance for furfural-to-cyclopentenone transformations [17]. The optimization reveals that proper solvent ratio tuning addresses substrate and product solubility differences while maintaining catalyst activity [17]. These biphasic systems enable efficient product separation while preventing catalyst deactivation [17].

Temperature and Pressure Optimization

Temperature optimization studies reveal complex relationships between reaction temperature, conversion rates, and product selectivity [15] [22] [23]. Low-temperature oxidation processes for cyclopentenone derivatives operate effectively in the 500-800 K temperature range at atmospheric pressure [22]. However, hydrogenation processes typically require elevated temperatures of 160-180°C to achieve satisfactory conversion rates [23].

Pressure optimization demonstrates significant effects on reaction kinetics and thermodynamics [15] [23]. Hydrogen pressure optimization for cyclopentenone synthesis shows that 4 megapascals provides optimal balance between reaction rate and selectivity [23]. Higher pressures lead to over-hydrogenation products, while lower pressures result in incomplete conversion [23].

The optimization of reaction conditions for continuous flow synthesis reveals that temperature control represents a critical parameter [24]. Flow reactors operating at 85°C with residence times of 2-3 hours provide excellent product quality while maintaining high throughput [24]. These optimized conditions enable consistent product formation while minimizing side reactions and decomposition pathways [24].

Kinetic studies demonstrate that temperature effects on hydroxycyclopentenone formation follow Arrhenius behavior with activation energies ranging from 25-45 kilojoules per mole depending on the specific reaction pathway [25]. The temperature dependence of rate coefficients can be fitted using modified Arrhenius expressions incorporating pre-exponential factors and temperature-dependent terms [25].

Scalability Challenges and Industrial Manufacturing Processes

Industrial Production Challenges

The scale-up of 3-hydroxycyclopent-2-en-1-one production faces several critical challenges related to process intensification, cost optimization, and manufacturing efficiency [24] [26] [27]. Industrial synthesis requires addressing fundamental issues including heat and mass transfer limitations, catalyst deactivation, and product purification at large scales [28]. The transition from laboratory-scale synthesis to commercial production often reveals previously unrecognized bottlenecks that significantly impact process economics [29].

Carbon loss represents a major impediment to industrial cyclopentenone production, with carbon balances typically capping at approximately 70% due to polymerization side reactions [30]. The furfuryl alcohol intermediate, commonly employed in biomass-derived synthesis routes, undergoes undesired polymerization reactions that generate solid deposits and reduce overall process efficiency [30]. These solid formation issues create significant fouling problems in continuous reactors, necessitating frequent cleaning cycles and reducing overall productivity [30].

Manufacturing cost analysis reveals that raw material expenses constitute 45-60% of total production costs for cyclopentenone derivatives [26] [27]. The fluctuations in cyclopentene and nitrous oxide prices directly influence the overall supply chain economics [27]. Macroeconomic factors including inflation, currency exchange rates, and global economic conditions significantly impact procurement, transportation, and production costs [27].

Continuous Flow Manufacturing

Continuous flow processing represents a promising approach for addressing scalability challenges in hydroxycyclopentenone production [24] [31] [29]. Flow chemistry enables precise control over reaction parameters while providing enhanced safety profiles compared to batch operations [32]. The implementation of continuous flow systems for cyclopentenone synthesis demonstrates significant advantages in terms of reaction consistency, product quality, and overall process efficiency [24].

A comprehensive flow synthesis platform for cyclopentenone building blocks achieved 95% overall isolated yield through telescoped multi-step processing [24]. The system employs solid dosing equipment for reagent introduction and in-line aqueous extraction for intermediate purification [24]. Continuous operation for more than 30 hours generated over 100 grams of purified material with consistent quality specifications [24].

| Process Parameter | Batch Operation | Continuous Flow | Improvement Factor |

|---|---|---|---|

| Reaction Time (hours) | 12-24 | 3-6 | 2-4x |

| Product Yield (%) | 65-75 | 85-95 | 1.2-1.5x |

| Space-Time Yield (kg/m³/h) | 15-25 | 45-65 | 2-3x |

| Energy Consumption (kJ/kg) | 2500-3200 | 1800-2400 | 1.2-1.5x |

The integration of flow chemistry with heterogeneous catalysis enables efficient cyclopentenone production using resin-filled column reactors [24]. Three-column reactor assemblies operating at 85°C with flow rates of 1 milliliter per minute achieve 71% isolated yields [24]. The heterogeneous approach simplifies product separation while enabling catalyst reuse and continuous operation [24].

Process Intensification Strategies

Process intensification for hydroxycyclopentenone manufacturing focuses on improving heat and mass transfer efficiency while reducing equipment footprint [28]. The development of scale-down reactor systems enables direct process transfer from laboratory to production scale while maintaining comparable transport phenomena [28]. Three-dimensional printed metallic inserts designed to replicate production-scale heat transfer behavior demonstrate excellent agreement between laboratory and industrial scales [28].

The implementation of dynamic process models based on digital twin technology enables efficient optimization of production-scale reaction conditions [28]. These models incorporate kinetic parameters for chemical reactions and heat/mass transfer characteristics of specific reactor configurations [28]. Gas-liquid mass transfer modeling employs improved mathematical descriptions that enhance prediction accuracy for production-scale operations [28].

Microreactor technology offers significant advantages for cyclopentenone synthesis including enhanced mixing, precise temperature control, and improved safety profiles [32]. The sustainability outcomes associated with microreaction technology demonstrate reduced environmental impact through improved atom efficiency and reduced waste generation [32]. Life cycle assessment studies indicate that microreactor-based processes achieve 20-40% reductions in environmental impact compared to conventional batch operations [32].

Manufacturing Economics and Optimization

Industrial cyclopentenone production economics depend critically on raw material costs, energy consumption, and capital equipment expenses [26] [27]. Detailed cost analysis reveals that establishing a cyclopentenone manufacturing plant requires significant capital investment in specialized equipment, utilities infrastructure, and environmental control systems [27]. Operating expenses include raw material procurement, labor costs, maintenance charges, and regulatory compliance expenses [27].

The optimization of manufacturing processes focuses on minimizing cash cost of production while maintaining product quality specifications [27]. Process development efforts target reductions in raw material consumption, energy requirements, and waste generation [27]. Advanced process control systems enable real-time optimization of reaction conditions to maximize yield while minimizing operating costs [27].

Pilot-scale demonstrations of continuous cyclopentenone production achieve production rates of 3 kilograms per day in 72-hour continuous runs [29]. These operations validate the technical feasibility of continuous processing while identifying potential operational challenges including fouling, catalyst deactivation, and product crystallization issues [29]. The successful demonstration of continuous operation within standard laboratory fume hood footprints provides pathways for low-volume pharmaceutical applications [29].